molecular formula C44H61N11O10 B13390039 pGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2

pGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2

Cat. No.: B13390039
M. Wt: 904.0 g/mol
InChI Key: CLWGEQPXAKIVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

pGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

pGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2 involves binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. This peptide can modulate ion channels, leading to changes in membrane potential and cellular activity. In the case of muscle contraction, it interacts with receptors on muscle cells, leading to calcium influx and subsequent contraction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

pGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2 is unique due to its specific sequence, which confers distinct binding properties and physiological effects. Its ability to modulate both neurotransmission and muscle contraction makes it a valuable tool in research .

Properties

IUPAC Name

4-[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[(5-oxopyrrolidine-2-carbonyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H61N11O10/c1-25(2)21-31(40(62)50-28(15-9-19-48-44(46)47)38(60)51-30(37(45)59)22-26-11-5-3-6-12-26)52-41(63)32(23-27-13-7-4-8-14-27)53-42(64)34-16-10-20-55(34)43(65)33(24-36(57)58)54-39(61)29-17-18-35(56)49-29/h3-8,11-14,25,28-34H,9-10,15-24H2,1-2H3,(H2,45,59)(H,49,56)(H,50,62)(H,51,60)(H,52,63)(H,53,64)(H,54,61)(H,57,58)(H4,46,47,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWGEQPXAKIVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C4CCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H61N11O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

904.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.